molecular formula C11H14Cl2N2O3 B1426527 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-26-4

3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1426527
CAS No.: 1220031-26-4
M. Wt: 293.14 g/mol
InChI Key: CDNLXWQOZBUPHY-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique properties, making it valuable for a range of applications, including drug development, materials synthesis, and catalyst design.

Properties

IUPAC Name

3-[(4-chloro-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-9-1-2-11(10(5-9)14(15)16)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNLXWQOZBUPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a chloro-nitrophenoxy group is introduced to a pyrrolidine ring . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

    Reduction: 3-[(4-Amino-2-nitrophenoxy)methyl]pyrrolidine.

    Substitution: 3-[(4-Substituted-2-nitrophenoxy)methyl]pyrrolidine derivatives.

Scientific Research Applications

3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic agent for the treatment of neurological disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-5-ethoxy-2-nitrophenoxy)methyl]pyrrolidine hydrochloride .
  • 3-[(4-Chloro-2-nitrophenoxy)acetamido]methylphenyl-dimethylcarbamate .

Uniqueness

3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of a chloro-nitrophenoxy group with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for applications requiring specific reactivity and selectivity.

Biological Activity

3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological relevance.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 4-chloro-2-nitrophenoxy group. This unique structural configuration is crucial as it influences the compound's interaction with biological targets, particularly in modulating enzyme activities related to inflammatory responses and cancer proliferation.

PropertyValue
Common NameThis compound
CAS Number1220031-26-4
Molecular Weight293.14 g/mol

Research indicates that this compound acts primarily by inhibiting specific enzymes involved in cellular signaling pathways. One notable target is leukotriene A(4) hydrolase , an enzyme implicated in inflammatory processes. Inhibition of this enzyme can reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in diseases characterized by excessive inflammation, such as asthma and inflammatory bowel disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly affect its potency and selectivity against various biological targets. For example, introducing different substituents on the pyrrolidine ring or the phenoxy group has been shown to alter inhibitory effects on target enzymes.

Table 2: Structure-Activity Relationships of Pyrrolidine Derivatives

CompoundSubstituentActivity (IC50, μM)Target
A4-Chloro0.5LTA(4) Hydrolase
B2-Ethyl0.8LTA(4) Hydrolase
C4-Methyl1.2LTA(4) Hydrolase

Antiinflammatory Properties

The compound has demonstrated significant inhibitory activity against leukotriene A(4) hydrolase, which suggests its potential use in treating conditions associated with excessive leukotriene production.

Anticancer Properties

In addition to anti-inflammatory effects, there is emerging evidence that pyrrolidine derivatives may exhibit anticancer properties by inhibiting CDC42 GTPases , which play a crucial role in cancer cell proliferation and metastasis. Preclinical models have shown promise for compounds designed to disrupt CDC42 interactions .

Case Studies

Several studies have evaluated the biological activity of pyrrolidine derivatives similar to this compound:

  • Inhibition of Leukotriene A(4) Hydrolase : A study reported that various pyrrolidine derivatives could inhibit leukotriene A(4) hydrolase effectively, with IC50 values indicating strong potential for therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Another investigation into pyrrolidine derivatives highlighted their ability to inhibit CDC42 GTPases, suggesting a pathway for developing anticancer treatments targeting cell proliferation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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